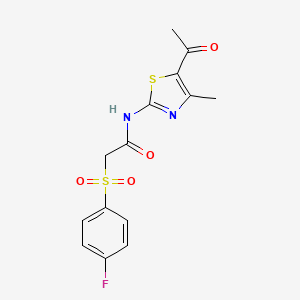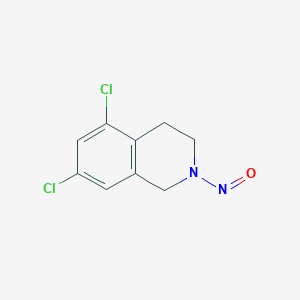
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H20FN5O and its molecular weight is 413.456. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound of interest, due to its complex structure incorporating dihydroisoquinolin and triazolyl groups, has been a focal point in synthetic chemistry research, particularly in the development of novel heterocyclic compounds. A notable example is the synthesis and structural elucidation of similar compounds, where the strategic incorporation of fluoro-benzyl and pyridinyl substituents has been explored for their potential biological activities (Jiang et al., 2019). This research underscores the compound's relevance in generating new chemical entities with possible therapeutic applications.
Anticonvulsant and Antagonist Activities
Compounds structurally related to the one have been synthesized and evaluated for their biological activities, including anticonvulsant and NK-1 antagonist activities. For instance, derivatives have been assessed for their efficacy as sodium channel blockers and anticonvulsant agents, revealing significant potential in the treatment of neurological disorders (Malik & Khan, 2014). Additionally, the exploration of pyridine metallation chemistry has led to the discovery of compounds exhibiting NK-1 antagonist activity, highlighting the compound's role in the development of new pharmacological agents (Jungheim et al., 2006).
Molecular Interactions and Crystallography
The detailed study of molecular interactions, such as those involving the (3,4-dihydroisoquinolin-2(1H)-yl) group, has implications for understanding the compound's behavior in solid states and its potential interaction mechanisms in biological systems. Crystallographic analysis and Hirshfeld surface analysis have been applied to similar molecules to investigate their intermolecular interactions and stability, providing valuable insights into their physicochemical properties and interaction profiles (Prasad et al., 2018).
Chemical Reactivity and Synthesis Optimization
Research into the synthesis and reactivity of similar compounds has led to the development of innovative synthetic methodologies, including catalyst- and solvent-free conditions, to enhance the efficiency and sustainability of chemical synthesis processes. For instance, the regioselective synthesis of related compounds via microwave-assisted Fries rearrangement has been reported, demonstrating the compound's utility in facilitating the development of more efficient synthetic routes (Moreno-Fuquen et al., 2019).
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O/c25-21-8-4-3-7-20(21)16-30-23(18-9-12-26-13-10-18)22(27-28-30)24(31)29-14-11-17-5-1-2-6-19(17)15-29/h1-10,12-13H,11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVQVRCUJJTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)CC4=CC=CC=C4F)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2805320.png)
![(3S,4S)-4-(Cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2805321.png)

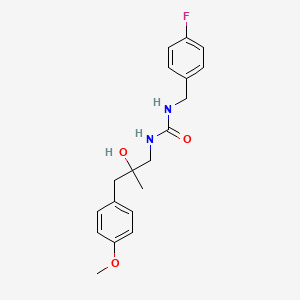
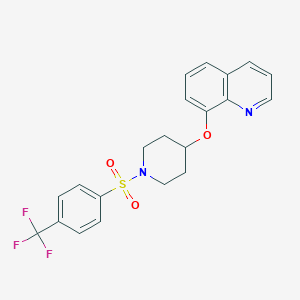
![6-chloro-N-{[3-(morpholin-4-yl)thiolan-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2805330.png)
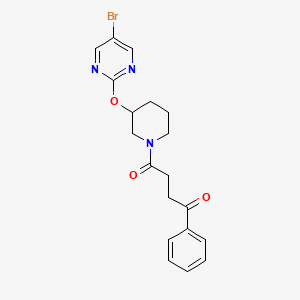
![(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2805333.png)
![3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2805334.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2805338.png)
